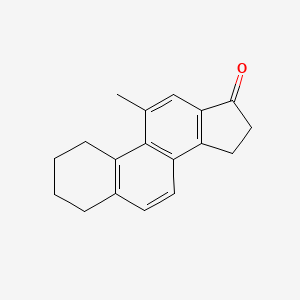
Torquatone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Torquatone: is an acylphloroglucinol derivative found in the essential oils of various Eucalyptus species . It has a molecular formula of C₁₆H₂₄O₄ and a molecular weight of 280.3594 g/mol . This compound is known for its unique chemical structure and diverse applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Torquatone can be synthesized starting from 2,4,6-trinitro-m-xylene . The synthetic route involves the following steps :
Reduction: of 2,4,6-trinitro-m-xylene to using .
Reaction: of dimethyl phloroglucinol with in the presence of to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically follows the laboratory procedures with potential scaling up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.
化学反応の分析
Types of Reactions: Torquatone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often involve or under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .
科学的研究の応用
Torquatone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of torquatone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that this compound can modulate various biochemical pathways, potentially leading to its observed biological effects .
類似化合物との比較
Torquatone is compared with other similar compounds, such as:
Jensenone: Another acylphloroglucinol derivative with similar structural features but different biological activities.
Baeckeol: A related compound with distinct chemical properties and applications.
Uniqueness: this compound’s unique chemical structure and diverse applications make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
3567-96-2 |
|---|---|
分子式 |
C16H24O4 |
分子量 |
280.36 g/mol |
IUPAC名 |
3-methyl-1-(2,4,6-trimethoxy-3,5-dimethylphenyl)butan-1-one |
InChI |
InChI=1S/C16H24O4/c1-9(2)8-12(17)13-15(19-6)10(3)14(18-5)11(4)16(13)20-7/h9H,8H2,1-7H3 |
InChIキー |
PYUCCSKQLHUKCA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1OC)C(=O)CC(C)C)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



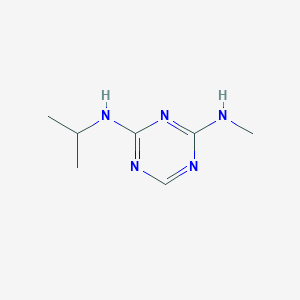
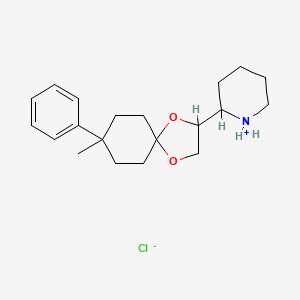
![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)

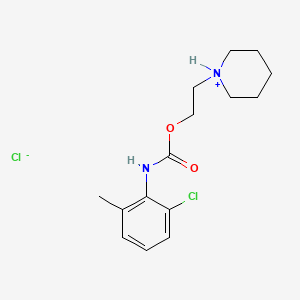
![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
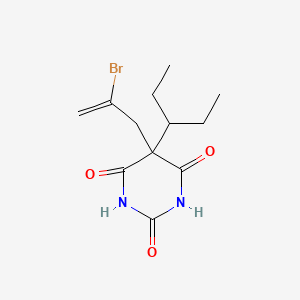
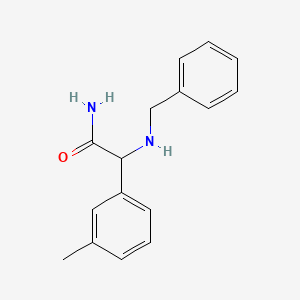

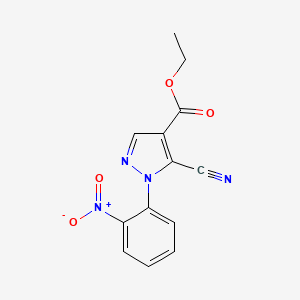
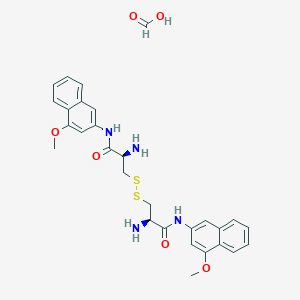
![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
